L-Histidyl-L-asparaginyl-L-phenylalanyl-L-valyl-L-alanyl-L-leucylglycine
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Overview
Description
L-Histidyl-L-asparaginyl-L-phenylalanyl-L-valyl-L-alanyl-L-leucylglycine is a peptide composed of eight amino acids. This compound is part of a larger class of peptides that play crucial roles in various biological processes. Peptides like this one are often studied for their potential therapeutic applications and their roles in cellular signaling and metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Histidyl-L-asparaginyl-L-phenylalanyl-L-valyl-L-alanyl-L-leucylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:
Activation of Amino Acids: Each amino acid is activated using reagents like carbodiimides or uronium salts to form reactive intermediates.
Coupling: The activated amino acid is coupled to the growing peptide chain on the resin.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin using strong acids like trifluoroacetic acid (TFA).
Industrial Production Methods
In an industrial setting, the production of peptides like this compound may involve large-scale SPPS or recombinant DNA technology. Recombinant methods involve inserting the gene encoding the peptide into a host organism, such as bacteria or yeast, which then produces the peptide.
Chemical Reactions Analysis
Types of Reactions
L-Histidyl-L-asparaginyl-L-phenylalanyl-L-valyl-L-alanyl-L-leucylglycine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the histidine or phenylalanine residues, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can affect disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids under mild conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various chemical reagents depending on the desired modification, such as acylation or alkylation agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the histidine residue may produce 2-oxo-histidine, while reduction of disulfide bonds yields free thiol groups.
Scientific Research Applications
L-Histidyl-L-asparaginyl-L-phenylalanyl-L-valyl-L-alanyl-L-leucylglycine has several scientific research applications:
Chemistry: Studied for its unique chemical properties and potential as a building block for more complex molecules.
Biology: Investigated for its role in cellular signaling pathways and protein interactions.
Medicine: Potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of novel materials and biotechnological applications.
Mechanism of Action
The mechanism of action of L-Histidyl-L-asparaginyl-L-phenylalanyl-L-valyl-L-alanyl-L-leucylglycine involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context in which the peptide is studied.
Comparison with Similar Compounds
Similar Compounds
- L-Glutaminyl-L-asparaginyl-L-prolyl-L-alanyl-L-valyl-L-histidyl-L-phenylalanyl-L-phenylalanyl-L-lysyl-L-asparaginyl-L-isoleucyl-L-valyl-L-threonyl-L-prolyl-L-arginyl-L-threonyl-L-proline
- L-Seryl-L-valyl-L-seryl-L-α-glutamyl-L-isoleucyl-L-glutaminyl-L-leucyl-L-methionyl-L-histidyl-L-asparaginyl-L-leucylglycyl-L-lysyl-L-histidyl-L-leucyl-L-asparaginyl-L-seryl-L-methionyl-L-α-glutamyl-L-arginyl-L-valyl-L-α-glutamyl-L-tryptophyl-L-leucyl-L-arginyl-L-lysyl-L-lysyl-L-leucyl-L-glutaminyl-L-α-aspartyl-L-valyl-L-histidyl-L-asparaginyl-L-phenylalanyl-L-valyl-L-alanyl-L-leucylglycine
Uniqueness
L-Histidyl-L-asparaginyl-L-phenylalanyl-L-valyl-L-alanyl-L-leucylglycine is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
831189-80-1 |
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Molecular Formula |
C35H52N10O9 |
Molecular Weight |
756.8 g/mol |
IUPAC Name |
2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]acetic acid |
InChI |
InChI=1S/C35H52N10O9/c1-18(2)11-24(32(51)39-16-28(47)48)42-30(49)20(5)41-35(54)29(19(3)4)45-34(53)25(12-21-9-7-6-8-10-21)44-33(52)26(14-27(37)46)43-31(50)23(36)13-22-15-38-17-40-22/h6-10,15,17-20,23-26,29H,11-14,16,36H2,1-5H3,(H2,37,46)(H,38,40)(H,39,51)(H,41,54)(H,42,49)(H,43,50)(H,44,52)(H,45,53)(H,47,48)/t20-,23-,24-,25-,26-,29-/m0/s1 |
InChI Key |
HPIONVUGWJNDMZ-VZPLKPGNSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC2=CN=CN2)N |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)O)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CN=CN2)N |
Origin of Product |
United States |
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